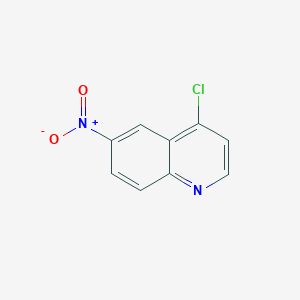

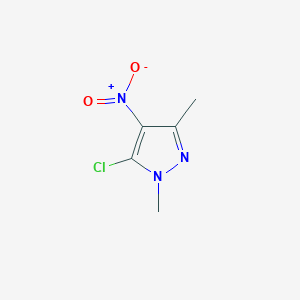

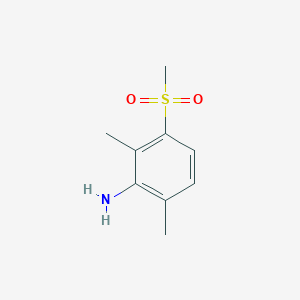

5-クロロ-1,3-ジメチル-4-ニトロ-1H-ピラゾール

概要

説明

Synthesis Analysis

The synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole has been explored through the nitration of 5-chloropyrazoles, yielding substituted 5-chloro-4-nitropyrazoles with significant yields. This process involves the use of a mixture of 100% nitric acid and 65% oleum or a mixture of 60% nitric acid and polyphosphoric acid. Additionally, the reaction of 5-chloro-1,3-dimethyl-4-nitropyrazole with ethyl cyanoacetate in DMSO in the presence of K2CO3 leads to the formation of ethyl 2-cyano-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetate (Bozhenkov et al., 2006).

Molecular Structure Analysis

The molecular structure of related pyrazole compounds has been studied extensively, with methods such as NMR, IR spectroscopy, and X-ray diffraction analysis providing insight into their configuration. These studies reveal the nonplanar nature of these molecules and the various angles formed between the planes of the lateral phenyl rings and the central pyrazole ring, highlighting the complex structural characteristics of pyrazole derivatives (Carlos Bustos et al., 2015).

科学的研究の応用

医薬品化学

5-クロロ-1,3-ジメチル-4-ニトロ-1H-ピラゾールを含むピラゾールは、医薬品を含む化学工業のさまざまな分野で汎用性の高い骨格として、特権的な地位を占めています . これらは、抗結核、抗菌、抗真菌、抗炎症、抗癌、および抗糖尿病薬などの役割を含む、さまざまな生物学的活性を持ちます .

農業

医薬品用途に加えて、ピラゾールは農業にも使用されています . この分野における5-クロロ-1,3-ジメチル-4-ニトロ-1H-ピラゾールの特定の用途は、さらなる研究が必要です。

有機合成

ピラゾールは、製薬分野で関連する、より複雑な複素環系を調製するための出発物質としてよく使用されます . これにより、5-クロロ-1,3-ジメチル-4-ニトロ-1H-ピラゾールは有機合成において貴重な化合物になります。

互変異性体の研究

5-クロロ-1,3-ジメチル-4-ニトロ-1H-ピラゾールを含むピラゾールは、互変異性を示します . この現象は、ピラゾールが関与する合成戦略、およびピラゾール部分を有する標的の生物学的活性に影響を与える可能性があり、それらの反応性に影響を与える可能性があります .

縮合複素環系の合成

3 (5)-アミノピラゾールは、縮合複素環系、特にピラゾロ[1,5-a]ピリミジンの合成における前駆体として広く研究されています . 5-クロロ-1,3-ジメチル-4-ニトロ-1H-ピラゾールがこのプロセスにおける特定の役割を果たしているとは明記されていませんが、同様の方法で使用できる可能性があります。

環境に優しい合成

5-クロロ-1,3-ジメチル-4-ニトロ-1H-ピラゾールを含むピラゾール誘導体の合成は、樹脂状、無毒、耐熱性、費用効果の高い触媒の使用から利益を得ることができます . これは、化学産業にとって貴重な環境に優しい属性を提供します。

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

将来の方向性

作用機序

Target of Action

It’s worth noting that pyrazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to different therapeutic effects .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It’s reported that this compound has high gi absorption and is bbb permeant . It’s also reported to be a CYP1A2 inhibitor .

Result of Action

It’s known that pyrazole derivatives can have various effects at the molecular and cellular level due to their broad spectrum of biological activities .

特性

IUPAC Name |

5-chloro-1,3-dimethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMBDRIOUHCVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299411 | |

| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13551-73-0 | |

| Record name | 13551-73-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole in the synthesis of pyrazolo[3,4-b]pyrazin-5(4H)-ones?

A1: 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole serves as a crucial starting material in the synthesis of 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. The compound reacts directly with various D,L-α-amino acids to yield N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acid derivatives. These derivatives then undergo reductive lactamization to produce the desired pyrazolo[3,4-b]pyrazin-5(4H)-one structures. []

Q2: Are there any structural features of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole that make it particularly suitable for this synthesis?

A2: While the paper doesn't explicitly discuss this aspect, the presence of the chlorine atom at the 5-position of the pyrazole ring is likely crucial. This chlorine atom acts as a leaving group during the nucleophilic aromatic substitution reaction with the amino group of the D,L-α-amino acids. This reactivity at the 5-position allows for the attachment of diverse amino acid side chains, contributing to the synthesis of a series of substituted pyrazolo[3,4-b]pyrazin-5(4H)-ones. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)